molecular formula C30H22N2 B3070379 N-biphenyl-4-yl-9-phenyl-9H-Carbazol-3-amine CAS No. 1002762-60-8

N-biphenyl-4-yl-9-phenyl-9H-Carbazol-3-amine

Cat. No. B3070379
CAS RN: 1002762-60-8
M. Wt: 410.5 g/mol
InChI Key: SWTKZXWNEZJKNY-UHFFFAOYSA-N
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Description

“N-biphenyl-4-yl-9-phenyl-9H-Carbazol-3-amine” is a chemical compound with a complex structure . It is an electron-rich material, with the HOMO energy level of 5.3 eV, the LUMO energy level of 2.2 eV and high hole mobility . As a result, it is used as a hole-transport and hole-injection material in organic light-emitting diodes .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple aromatic rings . The compound has a molecular weight of 486.61g/mol .


Physical And Chemical Properties Analysis

The compound has a melting point of 178.0 to 187.0 °C, a boiling point of 706℃, and a density of 1.13 .

Mechanism of Action

“N-biphenyl-4-yl-9-phenyl-9H-Carbazol-3-amine” is used as a hole-transport and hole-injection material in organic light-emitting diodes . It has shown its advantages in improving the hole mobility of polymer-based hole transport layer; lower driving voltage of device, better efficiency, and higher EQE due to exciplex formation by utilizing in EML; and better device lifetimes in the combination of Ir (piq) 2 (acac) to act as an electron scavenger layer for an reported device .

Future Directions

“N-biphenyl-4-yl-9-phenyl-9H-Carbazol-3-amine” can be used in different application areas as an emissive layer or hole transport layer due the presence of π-conjugated structure and electron-donating/accepting groups . Its future directions could involve further exploration of its potential applications in the field of organic light-emitting diodes and other optoelectronic devices .

properties

IUPAC Name

9-phenyl-N-(4-phenylphenyl)carbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2/c1-3-9-22(10-4-1)23-15-17-24(18-16-23)31-25-19-20-30-28(21-25)27-13-7-8-14-29(27)32(30)26-11-5-2-6-12-26/h1-21,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTKZXWNEZJKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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